(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Introduction and Structural Context
The compound (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a member of a class of hybrid heterocyclic molecules that combine the benzo[d]thiazole and 1,2,3-thiadiazole motifs. These molecular frameworks are individually renowned for their diverse biological activities and structural versatility, and their union within a single molecule is a deliberate strategy in contemporary medicinal chemistry to harness and augment pharmacological potential. The structure of this compound features a benzo[d]thiazole core substituted at the 2-position with an imino linkage to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group, further functionalized by difluoro substituents at the 4 and 6 positions and an ethyl acetate side chain at the 3-position in the Z-configuration.
The rationale for such molecular design is rooted in the complementary properties of the benzo[d]thiazole and thiadiazole rings. Benzo[d]thiazole is an aromatic bicyclic system comprising a benzene ring fused to a thiazole moiety, known for its planarity, electron-rich nature, and capacity for diverse substitutions. The 1,2,3-thiadiazole ring, on the other hand, is a five-membered heterocycle containing two adjacent nitrogen atoms and a sulfur atom, conferring unique electronic and hydrogen-bonding characteristics. The imino-carbonyl bridge between these rings not only serves as a linker but also introduces additional sites for hydrogen bonding and electronic modulation, which are critical for biological activity.
The presence of difluoro substituents is a strategic choice, as fluorine atoms can profoundly influence the physicochemical properties of molecules, enhancing metabolic stability, modulating lipophilicity, and often improving binding affinity to biological targets. The ethyl acetate side chain at the 3-position provides further opportunities for tuning solubility and membrane permeability. Collectively, these structural features position this compound as a highly engineered molecule with significant potential for medicinal applications.
Historical Development of Benzothiazole-Thiadiazole Hybrid Compounds
The historical evolution of benzothiazole-thiadiazole hybrid compounds is closely linked to the broader development of heterocyclic chemistry and the search for new pharmacophores in drug discovery. Benzothiazole itself was first synthesized in the late nineteenth century and quickly garnered attention due to its occurrence in natural products and its utility as a scaffold for dyes, rubber accelerators, and pharmaceuticals. The realization that benzothiazole derivatives could exhibit notable biological activities, such as antimicrobial and anticancer effects, spurred extensive research into their functionalization and hybridization with other heterocycles.
The 1,2,3-thiadiazole ring, first reported in the early twentieth century, emerged as another privileged structure in medicinal chemistry, valued for its compactness, aromatic character, and ability to participate in diverse binding interactions. By the late twentieth and early twenty-first centuries, advances in synthetic methodology enabled the efficient construction of hybrid molecules incorporating both benzo[d]thiazole and thiadiazole units. These hybrids were initially explored for their potential as dyes and agrochemicals, but their promise as pharmaceutical agents soon became apparent.
The hybridization of benzothiazole and thiadiazole motifs was driven by the concept of molecular hybridization, wherein two or more bioactive scaffolds are combined within a single molecule to achieve synergistic or additive effects. This approach was particularly attractive in the context of anticancer and antimicrobial drug discovery, where resistance mechanisms and target diversity necessitated new structural solutions. The development of such hybrids often involved the use of imino, amide, or urea linkers to join the two rings, with careful attention paid to the regiochemistry and electronic properties of the resulting molecules.
Recent years have witnessed a surge in the synthesis and biological evaluation of benzothiazole-thiadiazole hybrids, with numerous studies reporting potent activity against cancer cell lines, enzymes such as vascular endothelial growth factor receptor 2, and various microbial pathogens. The incorporation of additional substituents, such as fluorine atoms or alkyl groups, has further expanded the chemical space and functional diversity of these compounds.
Structural Classification in Heterocyclic Chemistry
Within the domain of heterocyclic chemistry, this compound is classified as a fused and bridged heterocyclic hybrid. Its core structure consists of a benzo[d]thiazole ring system, which itself is a fusion of a benzene and a thiazole ring, and a 1,2,3-thiadiazole ring connected via an imino-carbonyl bridge. This classification is significant because the fusion and bridging of heterocyclic rings often result in new electronic properties, altered aromaticity, and enhanced biological activity.
The benzo[d]thiazole moiety is a prototypical example of a fused bicyclic heterocycle, and its structural isomers—1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole—are distinguished by the positions of the nitrogen and sulfur atoms relative to the benzene ring. In medicinal chemistry, the 1,3-benzothiazole system is most prevalent due to its planarity and ease of functionalization.
The 1,2,3-thiadiazole ring, in contrast, is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and a sulfur atom. It is classified as a diazole and is notable for its electron-deficient character and ability to participate in π–π stacking and hydrogen-bonding interactions. The methyl group at the 4-position of the thiadiazole ring in the title compound introduces additional steric and electronic effects, which can influence both reactivity and biological activity.
The imino-carbonyl bridge that links the benzo[d]thiazole and thiadiazole rings is a common structural motif in hybrid molecules, providing both rigidity and opportunities for hydrogen bonding. The Z-configuration of the ethyl acetate side chain at the 3-position is also noteworthy, as geometric isomerism can have profound effects on molecular recognition and biological activity.
Table 1 summarizes the key structural features of this compound in the context of heterocyclic classification.
| Structural Feature | Description |
|---|---|
| Benzo[d]thiazole core | Fused benzene and thiazole ring, planar, aromatic, electron-rich |
| 1,2,3-Thiadiazole ring | Five-membered ring, two adjacent nitrogens, one sulfur, aromatic, electron-deficient |
| Imino-carbonyl bridge | Connects benzo[d]thiazole to thiadiazole, provides rigidity and hydrogen-bonding capability |
| Difluoro substituents | Electron-withdrawing, modulate electronic properties, enhance metabolic stability |
| Ethyl acetate side chain | Increases solubility and membrane permeability, Z-configuration influences geometry |
| Methyl group (thiadiazole) | Modifies steric and electronic environment, potential impact on binding and reactivity |
Significance in Medicinal Chemistry Research
The significance of benzothiazole-thiadiazole hybrid compounds in medicinal chemistry stems from their capacity to integrate and amplify the pharmacological properties of their constituent rings. Both benzo[d]thiazole and 1,2,3-thiadiazole derivatives have long histories as privileged scaffolds in drug discovery, with documented activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.
Benzo[d]thiazole derivatives have been investigated for their role as kinase inhibitors, dopamine receptor modulators, and antimicrobial agents. Notably, the benzothiazole moiety is a key structural element in firefly luciferin and several clinically relevant drugs. The 1,2,3-thiadiazole ring, meanwhile, is present in compounds with potent antimicrobial and anticancer activity, often attributed to its electron-deficient nature and ability to engage in specific interactions with protein targets.
The deliberate hybridization of these two motifs is a rational strategy aimed at producing molecules with enhanced or broadened biological activity profiles. In practice, benzothiazole-thiadiazole hybrids have demonstrated promising results as inhibitors of vascular endothelial growth factor receptor 2, a critical target in angiogenesis and cancer therapy. These hybrids are also being explored for their potential as antiviral, antibacterial, and enzyme inhibitory agents.
Structural modifications, such as the introduction of difluoro groups or alkyl substituents, are employed to fine-tune the physicochemical and pharmacokinetic properties of these molecules. For example, fluorine atoms can increase metabolic stability and modulate binding affinity, while alkyl groups can influence solubility and membrane permeability. The presence of an ethyl acetate side chain in the title compound is a further example of such optimization.
Recent research findings underscore the potential of benzothiazole-thiadiazole hybrids in medicinal chemistry. For instance, a series of 2-aminobenzothiazole hybrids linked to thiazolidine-2,4-dione, 1,3,4-thiadiazole aryl urea, and cyanothiouracil moieties exhibited potent anticancer activity against multiple cell lines, with some compounds showing low micromolar inhibitory concentrations and favorable selectivity profiles. These results highlight the value of molecular hybridization in the search for new therapeutic agents.
Table 2 presents selected research findings on the biological activities of benzothiazole-thiadiazole hybrids.
| Hybrid Type | Biological Activity | Key Findings |
|---|---|---|
| Benzothiazole-thiadiazole aryl urea | Anticancer, VEGFR-2 inhibition | Low micromolar IC50 values, selective inhibition of cancer cell lines |
| Benzothiazole-thiazolidine-2,4-dione | Anticancer | Potent activity against breast and colon cancer cell lines |
| Benzothiazole-cyanothiouracil | Anticancer | Inhibition of cell cycle progression, favorable safety profile |
Relationship to Other Benzo[d]thiazole and Thiadiazole Derivatives
The structural and functional relationship of this compound to other benzo[d]thiazole and thiadiazole derivatives is best understood in the context of molecular hybridization and structure-activity relationships. Both benzo[d]thiazole and 1,2,3-thiadiazole rings are individually recognized as privileged scaffolds, meaning that they are recurrently found in bioactive molecules and serve as starting points for the development of new drugs.
Benzo[d]thiazole derivatives encompass a wide range of compounds, including simple substituted benzo[d]thiazoles, fused polycyclic systems, and hybrids with other heterocycles such as thiazolidinediones, thiophenes, and ureas. The biological activities of these derivatives are diverse, with notable examples including riluzole (a neuroprotective agent), pramipexole (a dopamine agonist), and firefly luciferin (a bioluminescent substrate). The introduction of electron-withdrawing groups, such as fluorine atoms, or electron-donating groups, such as alkyl chains, can significantly influence activity and selectivity.
Thiadiazole derivatives, particularly those based on the 1,2,3-thiadiazole ring, are similarly versatile. They have been incorporated into a variety of pharmacologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents. The presence of adjacent nitrogen atoms and a sulfur atom in the ring imparts unique electronic properties, making these compounds attractive for targeting enzymes and receptors.
The hybridization of benzo[d]thiazole and thiadiazole rings, as exemplified by the title compound, is a logical extension of these individual successes. By combining two privileged scaffolds, researchers aim to create molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The use of imino, amide, or urea linkers allows for the precise positioning of functional groups and the optimization of molecular geometry for target engagement.
Comparative analysis of related compounds reveals that the specific choice of substituents, linker types, and ring fusion patterns can have profound effects on biological activity. For example, hybrids with thiazolidinedione or urea linkers have shown distinct activity profiles against cancer cell lines and enzyme targets. The inclusion of difluoro substituents and ethyl acetate side chains, as in the title compound, represents further refinement aimed at improving drug-like properties.
Table 3 provides a comparative overview of selected benzo[d]thiazole and thiadiazole derivatives and their key structural features.
| Compound Type | Key Structural Features | Notable Activities |
|---|---|---|
| Benzo[d]thiazole derivatives | Fused benzene-thiazole, diverse substitutions | Anticancer, antimicrobial, neuroactive |
| 1,2,3-Thiadiazole derivatives | Five-membered ring, adjacent nitrogens, sulfur | Antimicrobial, anticancer, anti-inflammatory |
| Benzo[d]thiazole-thiadiazole hybrids | Linked via imino, amide, or urea bridges; various substituents | Anticancer, enzyme inhibition, antiviral |
Properties
IUPAC Name |
ethyl 2-[4,6-difluoro-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O3S2/c1-3-24-11(22)6-21-12-9(17)4-8(16)5-10(12)25-15(21)18-14(23)13-7(2)19-20-26-13/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNVKERLDIANBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(N=NS3)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This can be achieved by reacting 4-methyl-1,2,3-thiadiazole with thionyl chloride under reflux conditions.
Coupling with Benzo[d]thiazole: The next step involves the coupling of the thiadiazole derivative with 4,6-difluoro-2-aminobenzo[d]thiazole. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of the Final Product: The final step is the esterification of the intermediate product with ethyl bromoacetate. This reaction is usually performed under basic conditions using potassium carbonate as the base in an aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the thiadiazole ring, converting them to amines or alcohols, respectively.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety, including derivatives of (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit significant anticancer properties. Thiadiazoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
Antimicrobial Properties
The compound also displays antimicrobial activities against a range of pathogens. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. For example, some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria at low concentrations .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of thiadiazole derivatives. Studies have indicated that certain compounds within this class can provide protective effects against induced convulsions in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Study on Anticancer Activity
A study conducted by Aliyu et al. (2021) investigated the anticancer potential of a series of thiadiazole derivatives similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range.
Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy by Sharma et al., several thiadiazole derivatives were tested against common bacterial strains. The results highlighted that certain derivatives exhibited MIC values as low as 16 μg/mL against resistant strains, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the thiadiazole ring may interact with metal ions in enzyme active sites, inhibiting their function. The benzo[d]thiazole moiety can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
- Target Compound : Combines a fluorinated benzo[d]thiazole ring with a 1,2,3-thiadiazole carbonyl group. The Z-configuration and fluorine atoms enhance electronegativity and metabolic stability.
- Thiazol-5-ylmethyl Derivatives (e.g., from Pharmacopeial Forum PF 43(1)): Feature hexane backbones with diphenyl groups, hydroxy substituents, and ureido linkages. For example, thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes a carbamate-urea hybrid structure, which is absent in the target compound .
Substituent Effects
Pharmacological Implications
- Target Compound: The fluorinated benzothiazole-thiadiazole hybrid may exhibit anticancer or antimicrobial activity, as similar scaffolds are known to target DNA topoisomerases or bacterial cell walls.
- Thiazol-5-ylmethyl Ureido Derivatives : These compounds, with their extended hexane backbones and urea linkages, are more likely to act as kinase inhibitors or antiviral agents due to their ability to mimic peptide substrates .
In Silico Predictions
- Target Compound : Predicted IC₅₀ values for EGFR kinase inhibition: 12.3 µM (compared to 8.7 µM for reference drug erlotinib).
- Thiazol-5-ylmethyl Ureido Analogs : Higher predicted affinity for HIV-1 protease (Ki ~0.5 nM vs. 2.1 nM for the target compound) .
Biological Activity
(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Preparation of Intermediates : The synthesis begins with the preparation of 4-methyl-1,2,3-thiadiazole derivatives followed by their reaction with 4,6-difluorobenzo[d]thiazole to form the core structure.
- Formation of the Final Product : The final product is obtained through esterification reactions using ethyl acetate under controlled conditions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated against various cancer cell lines. Key findings include:
Antitumor Activity
- Cell Line Studies : The compound showed significant antitumor activity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The proposed mechanism involves inhibition of the Epidermal Growth Factor Receptor (EGFR), which is crucial for tumor growth and survival. The compound's ability to inhibit EGFR kinase activity correlates with its antiproliferative effects .
Cytotoxicity
The compound was also evaluated for cytotoxic effects on normal human cell lines such as HUVEC (human umbilical vein endothelial cells). Results indicated minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that:
- The presence of the thiazole and thiadiazole rings is essential for cytotoxic activity.
- Substituents on these rings can significantly influence biological efficacy. For example, electron-donating groups like methyl enhance activity while maintaining selectivity towards cancer cells over normal cells .
Case Studies
Several case studies illustrate the compound's potential:
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor size compared to controls, supporting its efficacy in vivo.
- Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall treatment efficacy by overcoming resistance mechanisms commonly seen in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodology :
- Step 1 : Construct the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with difluoro-substituted carbonyl intermediates under acidic conditions .
- Step 2 : Introduce the imino-linked thiadiazole moiety using 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. Optimize reaction conditions (e.g., dry DMF, 0–5°C) to retain the Z-configuration .
- Step 3 : Perform esterification with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to attach the ethyl acetate group .
- Key Considerations : Monitor stereochemistry via NOESY NMR to confirm the Z-configuration.
Q. How should researchers validate the compound’s structural integrity and purity?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions and imino bond geometry. Compare chemical shifts with computational predictions (e.g., DFT) .
- Elemental Analysis : Verify purity by matching experimental vs. calculated C, H, N, S percentages (deviation < 0.4%) .
- Chromatography : Employ HPLC with a C18 column (MeCN/H₂O mobile phase) to assess purity (>97%) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodology :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Test stability in DMSO/PBS buffers (pH 7.4) over 24 hours. Use anhydrous solvents during synthesis to avoid ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity or reactivity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial enzymes). Compare poses with co-crystallized ligands to identify key interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the imino bond, guiding derivatization strategies .
Q. What strategies improve low yields in the imino bond formation step?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for nitroarene reductive cyclization, as used in analogous thiadiazole syntheses .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilic attack efficiency .
- Protecting Groups : Temporarily protect the benzo[d]thiazole NH group with Boc to prevent side reactions .
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks)?
- Methodology :
- Isotopic Labeling : Synthesize -labeled analogs to distinguish overlapping signals in crowded regions .
- 2D NMR : Use HSQC and HMBC to assign ambiguous carbons and confirm connectivity .
Q. What structure-activity relationship (SAR) insights can guide analog design?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
